molecular formula C8H3Cl2N3O2 B2794848 2,4-Dichloro-8-nitroquinazoline CAS No. 174566-19-9

2,4-Dichloro-8-nitroquinazoline

Cat. No.: B2794848
CAS No.: 174566-19-9
M. Wt: 244.03
InChI Key: AAZHSDKNMNJKGA-UHFFFAOYSA-N
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Description

2,4-Dichloro-8-nitroquinazoline is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound belongs to the quinazoline family, which is known for its broad spectrum of biological activities. Quinazolines are nitrogen-containing heterocycles that serve as building blocks for various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-8-nitroquinazoline typically involves the reaction of ortho-aminobenzoic acid with potassium cyanate to form 2,4-quinazoline diones. These diones are then chlorinated using a chlorinating agent to yield 2,4-dichloroquinazoline . The reaction conditions include using water as a solvent at temperatures between 20 and 100°C with a pH of 9 to 12. The chlorination step uses fatty amine as a solvent .

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves the use of non-toxic solvents and accessible raw materials, ensuring high reaction yields and suitability for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-8-nitroquinazoline undergoes various chemical reactions, including substitution, reduction, and oxidation.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophilic substitution where the chlorine atoms are replaced by other nucleophiles. Common reagents include sodium methoxide and potassium tert-butoxide.

    Reduction Reactions: Reduction of the nitro group to an amino group can be achieved using reagents like tin(II) chloride or iron powder in acidic conditions.

    Oxidation Reactions: Oxidation reactions can convert the amino group back to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products: The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-8-nitroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,4-dichloro-8-nitroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2N3O2/c9-7-4-2-1-3-5(13(14)15)6(4)11-8(10)12-7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZHSDKNMNJKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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